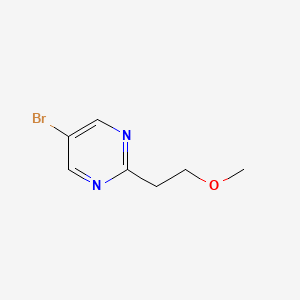

5-Bromo-2-(2-methoxyethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-methoxyethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-11-3-2-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBMZYNIVPUOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC=C(C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 2 Methoxyethyl Pyrimidine and Analogous Pyrimidine Scaffolds

Strategies for Halogenation at the C-5 Position of the Pyrimidine (B1678525) Core

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a critical step in the synthesis of the target compound. This position is susceptible to electrophilic attack, and various methods have been developed to achieve this transformation selectively.

Electrophilic bromination is a common method for functionalizing the electron-rich C-5 position of pyrimidine rings, particularly in uracil (B121893) and cytidine (B196190) derivatives. nih.gov A variety of brominating agents have been employed, often demonstrating high efficiency and selectivity.

One effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can smoothly brominate pyrimidine nucleosides in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), or dimethylformamide (DMF). nih.govfiu.edu The reaction proceeds efficiently at ambient temperature. The reactivity of DBDMH can be significantly enhanced by the addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which can reduce reaction times from hours to minutes. fiu.edu Other established reagents for the 5-bromination of uracil derivatives include bromine in acetic anhydride/acetic acid, N-bromosuccinimide (NBS) in DMF, and combinations like ceric ammonium (B1175870) nitrate (B79036) (CAN)/LiBr. nih.govresearchgate.net

Interactive Table 1: Electrophilic Bromination of Uridine Derivatives at C-5

| Reagent | Solvent | Additive | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| DBDMH (1.1 equiv) | CH₂Cl₂ | None | rt | 28 h | 95 | nih.gov |

| DBDMH (0.55 equiv) | CH₂Cl₂ | TMSOTf (0.1 equiv) | rt | 6 h | 94 | fiu.edu |

| DBDMH (0.55 equiv) | CH₃CN | TMSOTf (0.1 equiv) | rt | 10 min | 98 | fiu.edu |

| DBDMH (0.55 equiv) | DMF | None | rt | 10 min | 99 | fiu.edu |

| NBS | DMF | None | Not Stated | Not Stated | High | nih.gov |

Direct C-H activation has become a powerful tool for the regioselective functionalization of heteroaromatic compounds, including pyrimidines. rsc.orgnih.gov This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route. While direct C-H bromination is an evolving area, related C-H functionalizations that can lead to brominated products are well-documented.

For instance, pyrimidine-directed, metal-free C-H borylation of 2-pyrimidylanilines has been achieved using BBr₃. rsc.orgnih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism, yielding a dibromoborane (B81526) intermediate that can be converted to the corresponding boronate ester. nih.gov Such borylated pyrimidines are versatile intermediates that can subsequently undergo transformation to brominated pyrimidines via reactions like the Suzuki-Miyaura coupling. This two-step sequence, involving C-H borylation followed by conversion to a C-Br bond, represents a viable, albeit indirect, strategy for the C-5 bromination of specific pyrimidine scaffolds.

Palladium-catalyzed C-H activation has also been used for the direct C-H iodination of 4-arylpyrimidines, showcasing the potential of transition-metal catalysis for direct halogenation at specific C-H bonds of the pyrimidine system. acs.org These methodologies highlight the potential for developing a direct C-H bromination protocol for the 5-position of the pyrimidine core. rsc.org

Introduction of the 2-Methoxyethyl Moiety: Alkylation and Derivatization Strategies

Installing the 2-methoxyethyl group at the C-2 position of the pyrimidine ring is another key synthetic challenge. This can be accomplished through various alkylation and derivatization strategies, often by building the ring from appropriately substituted precursors or by modifying an existing pyrimidine core.

A general and high-yielding method for synthesizing 2-substituted pyrimidines involves the condensation of amidinium salts with a stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org To apply this to the target molecule, one would start with 2-methoxyethylamidine. This approach constructs the pyrimidine ring with the desired C-2 substituent already in place.

Alternatively, for pre-formed pyrimidine rings, nucleophilic substitution reactions can be employed. If the C-2 position is substituted with a suitable leaving group (e.g., a halogen or a sulfone), it can be displaced by the sodium salt of 2-methoxyethanol (B45455). Another powerful strategy is the direct C-H alkylation of the pyrimidine ring. While challenging, methods for the C-2 alkylation of pyridines and other N-heterocycles are known and often involve metallation followed by reaction with an alkyl halide. acs.orgresearchgate.net For pyrimidine nucleosides, chelation-controlled regioselective alkylation has been demonstrated, where the choice of solvent can direct alkylation to specific positions, avoiding the need for extensive protecting group manipulations. nih.gov A kilo-scale process for producing 2'-O-(2-methoxyethyl)-pyrimidines in the context of nucleosides utilized tris-(2-methoxyethyl)borate in a Lewis acid-mediated ring-opening reaction, highlighting an effective method for introducing this specific moiety. tandfonline.comnih.gov

Convergent and Divergent Synthetic Pathways for 5-Bromo-2-(2-methoxyethyl)pyrimidine Analogs

Both convergent and divergent strategies are valuable for creating libraries of pyrimidine analogs for various applications.

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the final stages. nih.gov For this compound analogs, a convergent approach could involve the condensation of a three-carbon dielectrophile (substituted with a bromine at the central carbon) with 2-methoxyethylamidine. This strategy, often based on the classical Pinner synthesis, allows for modularity, where different amidines or different three-carbon units can be used to rapidly generate a variety of analogs. nih.gov

A divergent synthesis begins with a common intermediate that is then elaborated into a range of different products. rsc.orgnih.gov For example, one could synthesize a key intermediate such as 2-(2-methoxyethyl)pyrimidine. This common precursor could then undergo various late-stage functionalization reactions. Electrophilic bromination at C-5 would yield the parent compound, while other halogenation, nitration, or coupling reactions at the same position would produce a library of 5-substituted analogs. nih.gov Similarly, a precursor like 5-bromo-2-chloropyrimidine (B32469) could be synthesized, which would then react with 2-methoxyethanol to give the target molecule, or with a variety of other nucleophiles (alcohols, amines, thiols) to generate a diverse set of 2-substituted-5-bromopyrimidine analogs. This approach is highly efficient for generating structural diversity from a single, readily accessible starting material. rsc.org

Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact and improve efficiency. benthamdirect.comrasayanjournal.co.innih.govpowertechjournal.com These methods focus on minimizing hazardous waste, reducing energy consumption, and using safer reagents and solvents. nih.gov

Sustainable approaches to pyrimidine synthesis include the use of multicomponent reactions, which increase atom economy by combining multiple starting materials in a single step. acs.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgbohrium.com The use of safer, renewable feedstocks like alcohols is a key aspect of this sustainable approach. acs.org Other green techniques involve solvent-free reactions, the use of water as a solvent, and the application of biocatalysis. rasayanjournal.co.inpowertechjournal.com

Microwave-assisted organic synthesis (MAOS) has emerged as a prominent green chemistry technique that significantly accelerates reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. tandfonline.comrsc.org The rapid and intense heating of polar substances under microwave irradiation can dramatically reduce reaction times from hours to minutes. tandfonline.comcdnsciencepub.com

This technology has been successfully applied to the synthesis of various pyrimidine derivatives. nih.govcapes.gov.br For instance, the Biginelli three-component cyclocondensation to form dihydropyrimidines can be performed under microwave irradiation, often in solvent-free conditions, with yields reported between 65-90%. tandfonline.com More advanced applications include the microwave-assisted synthesis of 4-aminopyrimidine (B60600) analogues using a heterogeneous, recyclable catalyst, achieving high yields in as little as five minutes. rsc.org The combination of microwave irradiation with green catalysts or solvent-free conditions represents a powerful strategy for the environmentally benign synthesis of pyrimidine scaffolds. researchgate.net

Interactive Table 2: Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Reaction Type | Catalyst/Medium | Power/Temp | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Biginelli Reaction | HCl (cat.), Ethanol | Not Stated | Not Stated | 65-90 | tandfonline.com |

| Pyrazole-linked triazolo-pyrimidines | Triethylammonium acetate (B1210297) (Ionic Liquid) | Not Stated | Not Stated | High | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Basic Alumina (Solvent-free) | Not Stated | Not Stated | High | cdnsciencepub.com |

| 4-Amino-pyrimidine carbonitriles | 20% NiTiO₃/MK30 | 100 W / 70 °C | 5 min | 95 | rsc.org |

Catalyst-Mediated Cyclization and Condensation Reactions

The formation of the pyrimidine ring via catalyst-mediated cyclization and condensation reactions represents a powerful and atom-economical approach. These methods often rely on transition metal catalysts to facilitate the construction of the heterocyclic core from simple, readily available precursors. Catalysts based on iron, iridium, and ruthenium have been prominently featured in the literature for their efficacy in promoting these transformations. mdpi.comacs.orgacs.org

A common strategy involves the condensation of an amidine with a three-carbon (C3) building block. For the synthesis of this compound, this would conceptually involve the reaction of 2-methoxyacetamidine with a brominated C3 synthon. Iron-catalyzed systems, for instance, have been shown to enable the modular synthesis of pyrimidines from saturated carbonyl compounds and amidines. organic-chemistry.org In a process described by Chu et al., an iron(II) complex, in conjunction with TEMPO, facilitates a β-ammoniation and cyclization sequence to furnish the pyrimidine ring with broad functional group tolerance. organic-chemistry.org

Similarly, iridium-pincer complexes have been utilized for the multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org This dehydrogenative coupling pathway assembles the pyrimidine core by forming selective C-C and C-N bonds, liberating hydrogen and water as the only byproducts. acs.org Such a strategy could be envisioned for the target molecule by employing 2-methoxyacetamidine and appropriate alcohol precursors that could lead to a 5-brominated pyrimidine structure, although this would require a more complex, multi-step consideration for the bromine installation.

The table below summarizes various catalytic systems employed in the synthesis of pyrimidine derivatives, highlighting the diversity of applicable catalysts and substrates.

| Catalyst System | Precursors | Key Features | Yield (%) | Reference |

| FeSO₄·7H₂O / 1,10-phenanthroline | Ketones/Aldehydes + Amidines | Recyclable iron catalyst, broad functional group tolerance. | up to 82% | organic-chemistry.org |

| PN₅P-Ir Pincer Complex | Alcohols + Amidines | Regioselective, sustainable multicomponent reaction. | up to 93% | acs.org |

| Ru-P^N Complex / Base | Alcohols + Amidines | Acceptorless dehydrogenative coupling. | N/A | acs.org |

| Bi(OTf)₃ | 6-Aminouracil + Aldehyde + Malononitrile | Green, reusable catalyst for fused pyrimidines. | N/A | scirp.org |

Solid-Phase Synthetic Techniques for Pyrimidine Derivatives

Solid-phase synthesis (SPS) offers a streamlined and efficient alternative to traditional solution-phase chemistry for the production of pyrimidine libraries. acs.orgnih.gov This technique involves anchoring one of the starting materials to a solid support, such as a polystyrene-derived resin, and then carrying out the subsequent chemical transformations. The key advantage of SPS is the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. acs.org

The synthesis of pyrimidine derivatives on a solid support typically follows a sequence of immobilization, reaction, and cleavage. acs.org For a target like this compound, one potential strategy would involve immobilizing a suitable precursor to a resin. For example, a resin-bound thiouronium salt can be reacted with a β-dicarbonyl compound or its equivalent, followed by cyclization with the desired amidine (2-methoxyacetamidine). arkat-usa.org

Alternatively, a building block already containing the pyrimidine core could be attached to the resin, allowing for subsequent functionalization, such as bromination at the C-5 position, before cleavage from the solid support. mdpi.com Various resins, such as Merrifield, Wang, and Rink amide resins, have been employed, with the choice depending on the specific synthetic route and the desired cleavage conditions. acs.orgmdpi.com Microwave irradiation has also been shown to accelerate reaction times in the solid-phase synthesis of pyrimidines. nih.gov

The following table details examples of solid-phase approaches to pyrimidine-based structures.

| Resin Type | Synthetic Strategy | Cleavage Conditions | Product Type | Reference |

| Merrifield Resin | Resin-bound thiouronium salt + ethyl cyanoacetate (B8463686) + aldehyde | Amine-mediated cleavage | Tetrasubstituted Pyrimidines | acs.org |

| Wang Resin | Immobilized thiourea (B124793) + β-ketoester | TFA/DCM | Pyrimidinones | arkat-usa.org |

| Rink Amide MBHA Resin | Peptoid synthesis followed by cyclization with a pyrimidine carbaldehyde | TFA/TIPS/H₂O | Pyrrolopyrimidines | mdpi.com |

One-Pot Synthetic Strategies for Brominated Pyrimidine Compounds

One-pot synthesis, where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, provides significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the synthesis of this compound, a one-pot strategy could involve the initial formation of the 2-(2-methoxyethyl)pyrimidine ring followed by an in-situ bromination step.

Several methodologies exist for the one-pot synthesis of the pyrimidine core, often involving multicomponent reactions. scirp.orgnih.gov For instance, a three-component condensation of an aldehyde, a 1,3-dicarbonyl compound, and an amidine is a classic and effective route.

Following the formation of the pyrimidine ring, the crucial C-5 bromination can be achieved using a variety of electrophilic brominating agents. An efficient strategy for the bromination of pyrimidine nucleosides has been developed using sodium monobromoisocyanurate (SMBI), which provides bromination at the C-5 position in high yields. mdpi.com Other common reagents for this transformation include N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH). mdpi.comresearchgate.net

A hypothetical one-pot synthesis for this compound could therefore proceed by first condensing 2-methoxyacetamidine with a suitable C3 synthon (e.g., malondialdehyde or a derivative) under catalytic conditions to form 2-(2-methoxyethyl)pyrimidine. Subsequently, a brominating agent like SMBI or NBS would be added directly to the reaction mixture to effect the final bromination at the 5-position, yielding the target compound after a single work-up procedure.

The table below lists several reagents used for the C-5 bromination of pyrimidines.

| Brominating Agent | Substrate Type | Conditions | Key Features | Reference |

| Sodium Monobromoisocyanurate (SMBI) | Uridine (nucleoside) | 10% H₂O-CH₃CN, NaN₃, RT | Fast reaction (30 min), high yield (94%). | mdpi.com |

| N-Bromosuccinimide (NBS) | Pyrimidine/Purine (B94841) Nucleosides | DMF | Common and effective reagent. | mdpi.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Pyrimidine/Purine Nucleosides | Addition of Lewis acid improves efficiency. | Effective bromine source. | researchgate.net |

| PBr₃ | 5-Aminopyrazoles | Formamide | Used as a coupling agent in one-pot synthesis of fused pyrimidines. | bohrium.com |

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 2 2 Methoxyethyl Pyrimidine Analogs

Cross-Coupling Reactions at the C-5 Bromine Position

The bromine atom at the C-5 position of the pyrimidine (B1678525) ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the structural diversification of the pyrimidine core.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. youtube.comyoutube.com For 5-bromopyrimidine (B23866) analogs, this reaction provides an efficient route to 5-aryl- or 5-heteroarylpyrimidines. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com

Research has demonstrated the successful application of Suzuki coupling to various 5-bromopyrimidine systems. mdpi.comacs.org For instance, 5-bromopyrimidine can be coupled with a range of arylboronic acids using a palladium catalyst to produce biaryl compounds. mdpi.comacs.org The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst with phosphine (B1218219) ligands, and a base like potassium carbonate or potassium phosphate (B84403) in a suitable solvent system, often a mixture of dioxane and water. mdpi.comworktribe.com The reaction tolerates a wide array of functional groups on the boronic acid partner, making it a highly versatile tool. mdpi.com In a specific application, 2-methoxy-5-bromopyrimidine has been used as a precursor to synthesize 2-methoxy-5-pyrimidylboronic acid, which then participates in subsequent Suzuki couplings to create complex heteroarylpyrimidine derivatives. worktribe.com

| Reactants | Catalyst/Ligand | Base | Solvent | Product | Yield | Ref |

| 5-Bromo-2-methylpyridin-3-amine + Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine | Moderate to Good | mdpi.com |

| 5-Bromopyrimidine + Arylboronic acid | Nickel Catalyst | K₃PO₄ | tert-Amyl Alcohol | 5-Arylpyrimidine | Good | acs.org |

| 2-Methoxy-5-bromopyrimidine + Heteroaryl Halide (via boronic acid) | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 2-Methoxy-5-heteroarylpyrimidine | Good | worktribe.com |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one + Arylboronic acid | XPhosPdG2/XPhos | - | - | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Good | rsc.org |

The Heck reaction and the Stille coupling offer alternative palladium-catalyzed methods for C-C bond formation at the C-5 position.

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmasterorganicchemistry.com The general mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final product. libretexts.org This reaction typically results in the formation of a new C-C bond between the pyrimidine C-5 and the alkene, with the double bond shifting. youtube.com While direct examples involving 5-Bromo-2-(2-methoxyethyl)pyrimidine are not prevalent in the cited literature, the reactivity of aryl bromides in Heck reactions is well-established, making this a viable transformation for this class of compounds. organic-chemistry.orgthieme-connect.de The reaction conditions often employ a palladium source like Pd(OAc)₂, sometimes with phosphine ligands, and a base such as triethylamine. thieme-connect.de

The Stille coupling involves the reaction of the organohalide with an organostannane reagent (R-SnR'₃), catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organostannane), and reductive elimination.

Beyond the Suzuki, Heck, and Stille reactions, several other transition metal-catalyzed couplings can be employed to functionalize the C-5 position.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper complexes. wikipedia.org The process involves a palladium cycle and a copper cycle. The reaction has been successfully applied to 5-bromopyrimidine and other bromo-heterocycles to synthesize 5-alkynylpyrimidines, which are valuable intermediates for medicinally relevant structures. researchgate.netrsc.org Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), a base (e.g., DIPEA or Et₃N), and a solvent like DMF or THF. rsc.orgsoton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and a primary or secondary amine. wikipedia.orgyoutube.com It is a crucial method for synthesizing aryl amines. The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org This reaction allows for the introduction of a wide range of nitrogen-based functional groups at the C-5 position of the pyrimidine ring, a transformation that is challenging to achieve through classical methods. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Reactions: Copper is an effective catalyst for various cross-coupling reactions, including the formation of C-C, C-S, and C-CN bonds. rsc.org For instance, copper-catalyzed cyanation of 5-bromopyrimidine using reagents like K₃[Fe(CN)₆] has been reported, providing a route to 5-cyanopyrimidines. researchgate.net Copper catalysis can also be used in coupling reactions with organozinc reagents. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | Typical Product | Ref |

| Sonogashira | Terminal Alkyne | Pd/Cu | 5-Alkynylpyrimidine | researchgate.net, rsc.org, wikipedia.org |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd/Ligand | 5-Aminopyrimidine | wikipedia.org, youtube.com, organic-chemistry.org |

| Copper-Catalyzed Cyanation | Cyanide Source (e.g., K₃[Fe(CN)₆]) | Cu(I) | 5-Cyanopyrimidine | researchgate.net |

Nucleophilic Substitution Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying heterocyclic systems. wikipedia.org In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before a leaving group is expelled. libretexts.orgchemistrysteps.com The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to SₙAr reactions, particularly when activated by electron-withdrawing groups. libretexts.org

However, the position of nucleophilic attack is highly regioselective. For pyrimidines, the C-4 and C-6 positions are generally the most activated towards nucleophilic attack, followed by the C-2 position. stackexchange.com The C-5 position is the least electrophilic and is generally unreactive towards direct nucleophilic substitution unless it bears an exceptionally good leaving group or the more reactive positions are blocked. researchgate.net Therefore, in a molecule like this compound, direct substitution of the C-5 bromine via an SₙAr mechanism is unlikely under standard conditions. Nucleophilic attack would preferentially occur at other positions if they bore suitable leaving groups. stackexchange.com Studies on 5-bromopyrimidine nucleosides have shown that reactions with aqueous alkali can lead to complex transformations, including potential substitutions and ring-opening reactions, rather than simple displacement of the bromine. researchgate.net

Functional Group Interconversions of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl side chain at the C-2 position offers another site for chemical modification. The most common transformation for this type of group is the cleavage of the methyl ether to unmask a primary alcohol. This deprotection is typically achieved under strong acidic conditions or with Lewis acids. organic-chemistry.org

Reagents such as hydrogen bromide (HBr) or boron tribromide (BBr₃) are effective for cleaving alkyl ethers. organic-chemistry.orgmasterorganicchemistry.com The mechanism with a strong acid like HBr involves the initial protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comyoutube.com A subsequent Sₙ2 attack by the bromide ion on the methyl group results in the formation of the alcohol and methyl bromide. masterorganicchemistry.com Lewis acids like BBr₃ function by coordinating to the ether oxygen, which facilitates the cleavage. This transformation converts the 2-(2-methoxyethyl) side chain into a 2-(2-hydroxyethyl) group, which can then be used for further functionalization, such as esterification or oxidation.

Annulation and Fused Heterocycle Formation Involving Pyrimidine Scaffolds

The pyrimidine scaffold, particularly when functionalized with reactive handles like a bromine atom, can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These annulation reactions often involve a sequence of reactions, such as a cross-coupling followed by an intramolecular cyclization.

For example, a 5-bromopyrimidine can undergo a Suzuki or Heck coupling to introduce a substituent at the C-5 position that contains a reactive functional group. This new group can then participate in an intramolecular reaction to form a new ring fused to the pyrimidine core. Research has demonstrated the synthesis of benzofuro[3,2-d]pyrimidines through a sequence involving an initial reaction followed by an intramolecular nucleophilic aromatic substitution. researchgate.net Similarly, novel thienoacene systems bearing a fused pyrimidine ring have been prepared starting from 5-bromopyrimidine through a strategy involving Suzuki coupling, a nucleophilic aromatic substitution of hydrogen (SₙH), and a final palladium-catalyzed intramolecular cyclization. researchgate.net Another elegant approach involves a sequential Heck reaction to build complex systems like quinolinones. thieme-connect.de These strategies highlight how the C-5 bromine is a critical starting point for constructing elaborate polycyclic aromatic structures.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 2 Methoxyethyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of "5-Bromo-2-(2-methoxyethyl)pyrimidine". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For "this compound," specific chemical shifts and coupling patterns are expected. The aromatic region would feature signals for the two protons on the pyrimidine (B1678525) ring. The aliphatic region would show signals corresponding to the two methylene (B1212753) groups (-CH₂-) of the ethyl chain and the methyl group (-CH₃) of the methoxy (B1213986) moiety. The integration of these signals would confirm the number of protons in each unique position.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, seven unique carbon signals are anticipated: four for the pyrimidine ring carbons and three for the carbons in the 2-(2-methoxyethyl) side chain. The chemical shifts would be indicative of their bonding environment (e.g., aromatic vs. aliphatic, proximity to electronegative atoms like nitrogen, oxygen, and bromine).

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the ¹H and ¹³C signals.

COSY would establish proton-proton coupling correlations, linking adjacent protons, such as those on the ethyl chain and potentially between the ring protons.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.

While specific, experimentally verified spectral data for "this compound" is not widely available in public literature, the expected patterns can be predicted based on established principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound" (Molecular Formula: C₇H₉BrN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental formula.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by two mass units (e.g., [M]⁺ and [M+2]⁺).

Fragmentation Analysis: Under electron ionization (EI), the molecule would fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the side chain, such as the loss of the methoxy group (•OCH₃) or the entire methoxyethyl group. Cleavage at the C-Br bond is also a possible fragmentation route. Analyzing these fragment ions helps to confirm the connectivity of the molecule.

Predicted Mass Spectrometry Data

| Ion Type | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|---|

| [M]⁺ | C₇H₉BrN₂O⁺ | 216.0 | 218.0 |

| [M-CH₃O]⁺ | C₆H₆BrN₂⁺ | 185.0 | 187.0 |

This table represents predicted values. Actual experimental values may vary slightly.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of "this compound" would display characteristic absorption bands. Key expected vibrations include:

C-H stretching: Aliphatic C-H stretches from the methoxy and ethyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretches from the pyrimidine ring would appear just above 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyrimidine ring would be observed in the 1600-1400 cm⁻¹ region.

C-O stretching: A strong band corresponding to the C-O-C ether linkage would be prominent in the 1250-1050 cm⁻¹ region.

C-Br stretching: This vibration would appear in the lower frequency "fingerprint region," typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the molecule would be particularly Raman active, providing additional structural confirmation.

Although specific experimental spectra are not publicly documented, the expected vibrational frequencies can be estimated based on the known functional groups within the molecule's structure.

X-ray Crystallography for Solid-State Molecular Structure Determination

The analysis would confirm the planarity of the pyrimidine ring and reveal the exact spatial arrangement of the bromo substituent and the methoxyethyl side chain relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing. To date, no public crystal structure data for this specific compound has been deposited in crystallographic databases.

Advanced Spectroscopic Techniques for Elucidating Conformational Dynamics (e.g., Variable Temperature NMR)

The 2-(2-methoxyethyl) side chain of the molecule is flexible, with rotation possible around the C-C and C-O single bonds. Advanced techniques like Variable Temperature NMR (VT-NMR) could be employed to study these conformational dynamics.

By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the chemical shifts or the coalescence of signals. If there is a significant energy barrier between different conformers (rotamers), separate signals for each might be observable at low temperatures. As the temperature is increased, the rate of interconversion between conformers would increase, leading to a broadening and eventual averaging of these signals into a single peak. Such an analysis would provide valuable thermodynamic data about the rotational barriers within the side chain. Currently, there are no published studies detailing the conformational dynamics of this compound.

Computational and Theoretical Investigations of 5 Bromo 2 2 Methoxyethyl Pyrimidine and Pyrimidine Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-Bromo-2-(2-methoxyethyl)pyrimidine, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate key aspects of its reactivity and electronic properties. nih.gov

These calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in many pyrimidine (B1678525) derivatives, HOMO orbitals are often localized on the pyrimidine ring, while LUMO orbitals can be influenced by substituents. nih.gov

Furthermore, DFT is used to generate the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are invaluable for predicting sites for hydrogen bonding and other non-covalent interactions. Other quantum chemical descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can also be calculated to provide a quantitative measure of the molecule's reactivity and stability. frontiersin.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. For this compound, a key area of interest is the conformational flexibility of the 2-(2-methoxyethyl) side chain. This chain's rotation around its single bonds can lead to various conformers, each with a different spatial arrangement and energy.

MD simulations, using force fields such as AMBER or CHARMM, can model the molecule's movements in a simulated environment, often in a solvent like water, to mimic physiological conditions. nih.govdovepress.com These simulations can identify the most stable, low-energy conformations and the energy barriers between them. Understanding the conformational landscape is crucial, as the molecule's shape dictates how it can fit into a biological target's binding site. youtube.com

Furthermore, MD simulations can reveal detailed information about intermolecular interactions, such as the formation and lifetime of hydrogen bonds with surrounding water molecules or potential binding partners. nih.gov The analysis of trajectories from MD simulations can also provide insights into properties like the solvent-accessible surface area (SASA) and the radius of gyration, which are important for understanding the molecule's behavior in solution. dovepress.com

Table 2: Hypothetical Conformational States of the Methoxyethyl Side Chain from MD Simulations

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Population (%) | Potential Energy (kcal/mol) | Key Feature |

|---|---|---|---|---|

| A (Anti) | ~180° | 65% | 0.0 | Extended, most stable conformation. |

| B (Gauche 1) | ~60° | 15% | +1.2 | Compact conformation, potential for intramolecular interactions. |

| C (Gauche 2) | ~-60° | 15% | +1.2 | Compact conformation, enantiomeric to Gauche 1. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov A 3D-QSAR model, for example, can be built using a series of pyrimidine analogs to understand which structural features are critical for a specific biological effect, such as inhibiting a particular enzyme. thieme-connect.com

In a hypothetical QSAR study including this compound, various molecular descriptors would be calculated for each analog. These can include electronic descriptors from DFT (e.g., HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP). These descriptors are then used to build a mathematical model, often using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), that predicts the biological activity (e.g., IC₅₀). researchgate.net

The resulting QSAR models can be visualized with contour maps, which show regions where modifications to the molecular structure would likely increase or decrease activity. thieme-connect.com For instance, a map might indicate that adding a bulky group at a certain position is favorable, while an electron-withdrawing group at another position is detrimental. This provides clear, actionable principles for the rational design of new, more potent pyrimidine derivatives. researchgate.net

Table 3: Sample Data for a Hypothetical QSAR Model of Pyrimidine Analogs

| Compound | Biological Activity (pIC₅₀) | Molecular Weight (Da) | LogP | HOMO Energy (eV) |

|---|---|---|---|---|

| Analog 1 | 6.5 | 210.1 | 2.1 | -7.0 |

| Analog 2 | 7.2 | 224.1 | 2.5 | -6.9 |

| This compound | (Predicted) | 233.1 | 1.9 | -6.8 |

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. mdpi.com Many pyrimidine derivatives are known to be kinase inhibitors, which are a major class of cancer therapeutics. nih.govnih.gov A docking study of this compound could be performed against a kinase like Epidermal Growth Factor Receptor (EGFR) or Anaplastic Lymphoma Kinase (ALK) to predict its binding affinity and mode. thieme-connect.comnih.gov

The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding energy. A lower binding energy typically indicates a more stable protein-ligand complex. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. nih.gov For example, the nitrogen atoms in the pyrimidine ring are common hydrogen bond acceptors. These insights are critical for understanding the mechanism of action and for designing modifications to improve binding potency and selectivity.

Table 4: Hypothetical Molecular Docking Results against a Kinase Target (e.g., EGFR)

| Parameter | Value/Description |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Key Hydrogen Bonds | N1 of pyrimidine with Met793; N3 of pyrimidine with Lys745. nih.gov |

| Key Hydrophobic Interactions | Bromine atom with Leu718; Methoxyethyl side chain with Val726. |

In Silico Prediction of Potential Reaction Pathways and Selectivity

Computational methods can be employed to predict the likely outcomes of chemical reactions, including synthetic pathways and metabolic transformations. For the synthesis of this compound, computational models can assess the feasibility of different synthetic routes, for instance, by calculating the activation energies for key reaction steps. researchgate.net This can help in optimizing reaction conditions and choosing the most efficient synthetic strategy.

Furthermore, predicting the metabolism of a compound is a critical step in drug discovery. Computational tools can identify which sites on this compound are most susceptible to metabolism by enzymes like the Cytochrome P450 (CYP) family. researchgate.net These predictions are often based on the reactivity of different parts of the molecule, which can be derived from DFT calculations. For example, sites with high electron density or sterically accessible C-H bonds might be predicted as likely sites of oxidation. This information is vital for anticipating the formation of active or potentially toxic metabolites. nih.gov

Table 5: Predicted Metabolic Hotspots and Potential Metabolites

| Metabolic Reaction | Predicted Site | Potential Metabolite |

|---|---|---|

| O-Demethylation | Methoxy (B1213986) group | 2-(2-Hydroxyethyl)-5-bromopyrimidine |

| Aliphatic Hydroxylation | Ethyl chain | 5-Bromo-2-(1-hydroxy-2-methoxyethyl)pyrimidine |

Chemoinformatics and Data Mining Approaches for Related Compound Exploration

Chemoinformatics and data mining are powerful tools for navigating the vast landscape of chemical space. nih.gov Starting with this compound as a query structure, chemoinformatic techniques can be used to search large chemical databases (such as PubChem, ZINC, or proprietary libraries) for structurally similar compounds. nih.gov

Similarity searching is often performed using molecular fingerprints, which are binary strings that encode the structural features of a molecule. The Tanimoto coefficient is a common metric used to quantify the similarity between the fingerprints of two molecules. This approach can rapidly identify commercially available analogs for testing or compounds that could be included in a QSAR study. nih.gov Data mining can also uncover broader trends, such as identifying which types of pyrimidine substitutions are most frequently associated with particular biological activities, thereby guiding future design efforts. nih.gov

Table 6: Hypothetical Results of a Similarity Search in a Chemical Database

| Compound ID | Structure | Tanimoto Similarity | Potential Use |

|---|---|---|---|

| ZINC12345 | 5-Chloro-2-(2-methoxyethyl)pyrimidine | 0.92 | Explore halogen effect on activity. |

| ZINC67890 | 5-Bromo-2-propylpyrimidine | 0.85 | Evaluate importance of ether oxygen. |

| ZINC13579 | 5-Bromo-2-(2-ethoxyethyl)pyrimidine | 0.88 | Test effect of larger alkoxy group. |

Research Applications and Broader Significance of 5 Bromo 2 2 Methoxyethyl Pyrimidine

Role as a Versatile Synthetic Intermediate in Organic Synthesis

In the realm of organic synthesis, 5-Bromo-2-(2-methoxyethyl)pyrimidine serves as a crucial intermediate, providing a foundational structure for the creation of a wide array of more complex molecules. Its utility stems from the reactivity of its constituent parts: the pyrimidine (B1678525) core and the bromo and methoxyethyl substituents. These features allow for a variety of chemical transformations, making it a versatile tool for chemists.

The bromine atom on the pyrimidine ring is a particularly useful functional group. It can be readily displaced or participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds, which are fundamental steps in the construction of complex organic molecules. The 2-methoxyethyl group also offers a site for chemical modification, although it is generally less reactive than the bromine atom. This differential reactivity allows for selective chemical transformations at different parts of the molecule.

The pyrimidine scaffold is a common feature in many biologically active compounds and functional materials. mdpi.com Consequently, this compound is an excellent starting material for the synthesis of advanced pyrimidine derivatives. By leveraging the reactivity of the bromine atom, chemists can introduce a wide variety of substituents onto the pyrimidine ring.

For instance, through palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with aryl, heteroaryl, or alkyl groups. This allows for the systematic modification of the electronic and steric properties of the pyrimidine derivative, which in turn can be used to fine-tune its biological activity or material properties. The ability to create a library of diverse pyrimidine derivatives from a single, readily available precursor is a significant advantage in drug discovery and materials development. mdpi.com

A general scheme for the synthesis of such derivatives is presented below:

This image represents a general synthetic route and does not depict a specific, cited reaction.

Beyond its role as a precursor for simple pyrimidine derivatives, this compound also serves as a valuable building block in the construction of more complex chemical architectures. mdpi.com Its bifunctional nature, with two distinct reactive sites, allows it to be incorporated into larger molecular frameworks through sequential or one-pot reactions.

This is particularly relevant in the field of supramolecular chemistry, where the goal is to create large, well-defined structures from smaller molecular components. mdpi.com The pyrimidine unit can act as a rigid linker or a recognition site within a larger assembly, while the reactive handles allow for its covalent attachment to other building blocks. This approach has been used to construct elaborate structures such as macrocycles, cages, and polymers with tailored properties and functions. mdpi.com

The table below provides a summary of the key reactive sites and their potential transformations:

| Reactive Site | Potential Transformations | Resulting Structures |

| 5-Bromo group | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions; Nucleophilic aromatic substitution. | Biaryls, substituted alkynes, amines, and other functionalized pyrimidines. |

| 2-Methoxyethyl group | Ether cleavage, oxidation, or substitution. | Pyrimidin-2-ols, carboxylic acids, or other 2-substituted pyrimidines. |

| Pyrimidine Ring | Metal-coordination, hydrogen bonding. | Metal-organic frameworks (MOFs), supramolecular assemblies. |

Application in Catalysis Research as Ligands and Catalyst Components

The field of catalysis has also benefited from the unique properties of this compound and its derivatives. The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons that can coordinate to metal centers, making them effective ligands in transition metal catalysis.

Ligands play a critical role in catalysis by modulating the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. Pyrimidine-based ligands have attracted significant attention due to their strong coordination ability and the ease with which their properties can be tuned.

Starting from this compound, a variety of pyrimidine-functionalized ligands can be synthesized. For example, the bromine atom can be replaced with a phosphine (B1218219) group, a common coordinating group in catalysis, via a cross-coupling reaction. The resulting phosphine-pyrimidine ligand can then be used to prepare transition metal complexes with potential applications in a wide range of catalytic transformations.

Derivatives of this compound have not only been used as ligands but have also shown catalytic activity themselves in certain organic transformations. The pyrimidine ring, being an electron-deficient system, can act as a catalyst in reactions that involve the activation of electrophiles or nucleophiles.

For instance, certain pyrimidine derivatives have been shown to catalyze reactions such as the Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones, which are a class of compounds with diverse biological activities. The pyrimidine catalyst activates the reactants through hydrogen bonding and facilitates the key bond-forming steps of the reaction.

Contributions to Materials Science and Optoelectronic Devices

The unique electronic properties of the pyrimidine ring have also led to the application of this compound and its derivatives in the field of materials science, particularly in the development of optoelectronic devices. The electron-deficient nature of the pyrimidine ring makes it a good electron acceptor, a desirable property for materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net

In these devices, materials with distinct electron-donating and electron-accepting properties are used to facilitate charge separation and transport. Pyrimidine derivatives, when incorporated into a larger π-conjugated system, can act as the electron-accepting component. The bromine atom in this compound provides a convenient handle to attach these pyrimidine units to other parts of the molecule, such as an electron-donating group, to create a "push-pull" system. researchgate.net This type of molecular architecture can lead to materials with interesting photophysical properties, such as strong absorption of light and efficient charge transfer, which are crucial for the performance of optoelectronic devices. researchgate.net

Pyrimidine Derivatives in Organic Light-Emitting Diodes (OLEDs)

The field of organic electronics has seen a surge in the use of pyrimidine derivatives for the development of high-performance Organic Light-Emitting Diodes (OLEDs). The inherent electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, makes it an excellent building block for various components within an OLED device. researchgate.netacs.org This electron-accepting property is crucial for creating materials with efficient charge transport and emission characteristics. researchgate.netacs.org

Pyrimidine-based materials have been successfully incorporated as:

Fluorescent and Phosphorescent Emitters: The pyrimidine core can be functionalized with various electron-donating and electron-accepting groups to tune the emission color and enhance the photoluminescence quantum yield (PLQY). researchgate.net For instance, the combination of a pyrimidine acceptor with a triphenylamine (B166846) donor has been explored for blue and green-blue emitting OLEDs. nih.gov

Host Materials: In phosphorescent OLEDs (PhOLEDs), a host material is required to disperse the phosphorescent guest emitter. Bipolar host materials, containing both electron-donating and electron-accepting moieties, are particularly effective. Pyrimidine derivatives are often used as the electron-accepting component in these bipolar hosts, leading to improved charge balance and high-efficiency devices. researchgate.netacs.org

Electron Transport Materials (ETMs): The electron-deficient character of pyrimidines facilitates efficient electron injection and transport from the cathode to the emissive layer, a critical function for balanced charge recombination and high device performance. researchgate.netacs.org

Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials have gained significant attention as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Pyrimidine derivatives are a key component in many TADF emitters, where they are typically coupled with an electron-donating unit. researchgate.netnih.gov The ability to modify the pyrimidine structure allows for fine-tuning of the energy levels to achieve a small singlet-triplet energy gap (ΔEST), which is essential for efficient TADF.

While specific data for this compound in OLEDs is not available, its structure suggests potential as a precursor for more complex OLED materials. The bromo group at the 5-position can be readily used for cross-coupling reactions to introduce various functionalities, and the 2-(2-methoxyethyl) group may influence the solubility and film-forming properties of the resulting materials.

Table 1: Examples of Pyrimidine Derivatives in OLEDs and their Performance

| Pyrimidine Derivative Type | Application | Key Performance Metric(s) |

| Pyrimidine-based Iridium Complexes | Phosphorescent Emitters | High photoluminescence quantum yields (up to 92%) and longer device lifetimes. nih.gov |

| 2,7-bis[2-(4-tert-butylphenyl)pyrimidine-5-yl]-9,9'-spirobifluorene | Fluorescent Blue Emitter | High photoluminescence quantum yield of 80% and a nearly theoretical maximum external quantum efficiency of 4.0%. researchgate.net |

| Pyrimidine-containing Bipolar Hosts | Host Materials for PhOLEDs | High triplet energy levels suitable for blue phosphorescent emitters, leading to high external quantum efficiencies. researchgate.net |

| Pyrimidine-based TADF Emitters | TADF Emitters | High external quantum efficiencies (approaching 25%) and slow efficiency roll-off at high luminance. nih.gov |

Fluorescent and Electro-chemiluminescent Applications

The inherent electronic properties of the pyrimidine ring make it a valuable scaffold for the development of fluorescent and electrochemiluminescent (ECL) materials. The ability to introduce various substituents onto the pyrimidine core allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, quantum yields, and lifetimes.

In the realm of fluorescence, studies have shown that the fluorescence intensity and emission wavelength of pyrimidine derivatives are highly sensitive to the nature of their substituents. For example, the introduction of a hydroxymethyl group has been shown to enhance the fluorescence intensity in some imidazo[1,2-a]pyrimidine (B1208166) systems. researchgate.netacs.org Furthermore, pyrimidine-based diboron (B99234) complexes with donor-π-acceptor structures exhibit positive solvatochromism, meaning their fluorescence color changes with the polarity of the solvent. nih.gov This property is highly desirable for the development of chemical sensors. The synthesis of novel pyrimidine derivatives through methods like Knoevenagel condensation has also yielded compounds with promising fluorescent properties in the visible region. nih.gov

In the field of electrochemiluminescence, where light is generated from electrochemically produced species, pyrimidine derivatives have emerged as efficient luminophores. For instance, novel pyridopyrimidine derivatives, synthesized through facile one-pot, three-component reactions, have been shown to produce efficient greenish-blue ECL. nih.gov The ECL efficiency of these compounds can be significantly enhanced through the use of co-reactants. nih.govacs.org DFT calculations have shown that substitution on the aromatic chain of the pyridopyrimidine core can extend the conjugation and stabilize the electrogenerated radicals, leading to higher ECL activity. acs.org

While specific fluorescent or ECL data for this compound are not available, its structure provides a platform for creating novel functional dyes. The 5-bromo position is a prime site for introducing chromophoric or fluorophoric groups through cross-coupling reactions, while the 2-(2-methoxyethyl) group could be modified to influence solubility and other physicochemical properties.

Adsorption Properties in Environmental Chemistry

In the context of environmental chemistry, the adsorption properties of chemical compounds are of great interest for applications such as water purification and corrosion inhibition. While direct studies on the adsorption of this compound are lacking, research on related pyrimidine derivatives highlights their potential in this area.

A notable study investigated the adsorption of Nα-substituted amino acids bearing a 5-nitroso-6-oxo pyrimidine substituent onto activated carbon. researchgate.netacs.org The research found that these pyrimidine derivatives exhibit a highly irreversible adsorption process, which was attributed to strong π-π interactions between the aromatic centers of the activated carbon and the pyrimidine ring of the adsorbates. researchgate.netacs.org This strong adsorption provides a method for functionalizing the surface of activated carbon. The study further demonstrated that the activated carbon functionalized with these pyrimidine derivatives showed an increased capacity for adsorbing Cu(II) ions from aqueous solutions, indicating a potential application in heavy metal remediation. researchgate.netacs.org

Furthermore, pyrimidine derivatives are recognized as effective corrosion inhibitors for various metals and alloys in different environments. acs.org Their mechanism of action involves adsorption onto the metal surface, forming a protective film that inhibits the corrosion process. The efficiency of these inhibitors is dependent on their chemical structure, including the presence of heteroatoms (like the nitrogen atoms in the pyrimidine ring) and π-electrons, which facilitate strong adsorption.

The presence of the pyrimidine ring in this compound suggests that it could exhibit similar adsorptive behaviors. The aromatic nature of the pyrimidine ring could lead to π-π stacking interactions with various surfaces, and the nitrogen and oxygen heteroatoms could participate in coordination with metal ions or surfaces. The 5-bromo and 2-(2-methoxyethyl) substituents would further influence its adsorption characteristics by modifying its electronic properties, steric hindrance, and solubility.

Significance as a Medicinal Chemistry Scaffold for Target-Oriented Design

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. nih.govwikipedia.org This has led to the development of a large number of pyrimidine-based drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. wikipedia.org The compound this compound, as a member of this class, holds significant potential as a scaffold for the target-oriented design of new therapeutic agents.

The significance of this particular scaffold lies in the combination of its core pyrimidine structure and its specific substituents. The pyrimidine ring itself provides a key structural motif for interacting with biological macromolecules. The bromine atom at the 5-position is a particularly valuable feature for medicinal chemists. It serves as a versatile synthetic handle, allowing for the introduction of a wide array of chemical groups through various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This enables the systematic exploration of the chemical space around the pyrimidine core, a process that is central to optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. The 2-(2-methoxyethyl) group, while less reactive, can also play a crucial role by influencing the compound's solubility, lipophilicity, and metabolic stability, and may also engage in specific interactions with the target protein.

Pyrimidine Core as an Adenine (B156593) Isostere

A fundamental principle in medicinal chemistry is the concept of isosterism, where a part of a molecule is replaced by another group with similar physical and chemical properties, with the aim of retaining or enhancing biological activity. The pyrimidine core is a well-known bioisostere of the purine (B94841) ring system, particularly of adenine. researchgate.netacs.orgnih.gov This is because the pyrimidine ring can mimic the key hydrogen bonding interactions that adenine makes with its biological targets, such as enzymes and receptors.

Adenine, a key component of ATP and nucleic acids, interacts with its target proteins through a specific pattern of hydrogen bond donors and acceptors. The 2-aminopyrimidine (B69317) scaffold, for instance, can effectively replicate the hydrogen bonding pattern of adenine's amino group at the 6-position and the nitrogen atom at the 1-position. This mimicry allows pyrimidine-based compounds to bind to the ATP-binding sites of many enzymes, particularly kinases, thereby inhibiting their activity.

While this compound does not have a free amino group at the 2-position, the 2-(2-methoxyethyl) substituent can be considered a modification of a potential hydrogen-bonding group. In drug design, such modifications are often made to fine-tune the compound's properties. For example, the methoxyethyl group could be designed to interact with a specific hydrophobic pocket in the target protein, or it could be a precursor that is metabolically cleaved in vivo to reveal a more active functional group. The pyrimidine nitrogens themselves can still act as hydrogen bond acceptors, mimicking the corresponding nitrogens in the adenine ring.

The use of pyrimidine as an adenine isostere is a powerful strategy in drug discovery, allowing for the development of compounds with improved properties, such as enhanced selectivity, better metabolic stability, or novel intellectual property positions.

Structure-Activity Relationship (SAR) Studies for Scaffold Modification

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the this compound scaffold, a systematic exploration of SAR would involve modifying the substituents at the 2- and 5-positions, as well as potentially other positions on the pyrimidine ring, and evaluating the impact of these changes on the compound's potency and selectivity against a specific biological target.

The 5-bromo substituent is a key enabler of extensive SAR studies. Its presence allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and other functional groups via well-established cross-coupling methodologies. nih.gov This enables chemists to probe the steric and electronic requirements of the binding pocket in the region of the 5-position. For instance, studies on other 2,5-substituted pyrimidines have shown that the nature of the substituent at the 5-position can significantly impact the compound's antiproliferative activity and its ability to bind to target proteins. researchgate.net

The 2-(2-methoxyethyl) group also offers opportunities for modification. The length of the ethyl chain, the position of the methoxy (B1213986) group, or its replacement with other functionalities (e.g., alcohols, amines, or different ethers) could all have a significant effect on the compound's interaction with the target. These changes can influence the compound's conformation, solubility, and ability to form hydrogen bonds or engage in hydrophobic interactions. SAR studies on other 2,4,5-substituted pyrimidines have demonstrated that modifications at the 2-position are crucial for their activity as, for example, tubulin polymerization inhibitors. nih.gov

Table 2: General SAR Principles for Pyrimidine-Based Scaffolds

| Position of Modification | General Impact on Activity | Example from Literature |

| 5-Position | Influences potency and selectivity. The size and electronic nature of the substituent are critical. | In pyrrolo[2,3-d]pyrimidine antifolates, the size of the 5-alkyl group dictates activity against DHFR and TS. nih.gov |

| 2-Position | Crucial for interaction with the target, often involved in key hydrogen bonding or hydrophobic interactions. | In 2,5-pyrimidine gankyrin binders, substitutions on the phenyl ring attached to the 2-position improved antiproliferative activity. researchgate.net |

| 4-Position | Often a key interaction point, particularly in kinase inhibitors where it can interact with the hinge region. | In pyrazolo[3,4-d]pyrimidines, a primary amino group at the C4-position is preferred for potent antitumor activity. nih.gov |

| Scaffold Hopping | Can lead to novel intellectual property and improved pharmacological profiles. | Replacement of a triazolopyrimidine core with an imidazo[1,2-a]pyrimidine was well-tolerated and in some cases enhanced binding affinity to the target enzyme. |

Modulation of Enzyme Activity (e.g., Kinase Inhibition)

One of the most significant applications of pyrimidine-based scaffolds in medicinal chemistry is the development of enzyme inhibitors, with a particular emphasis on protein kinase inhibitors. researchgate.netnih.govnih.gov Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases is a well-validated drug target, and many successful kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP and prevent its action.

The pyrimidine core is an excellent mimic of the adenine portion of ATP and serves as a highly effective "hinge-binding motif". nih.govacs.orgbiosolveit.de The nitrogen atoms of the pyrimidine ring can form one or more hydrogen bonds with the backbone of the kinase hinge region, which is a conserved structural element that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding site, providing a strong foundation for its inhibitory activity.

The substituents on the pyrimidine ring then play a crucial role in determining the inhibitor's potency and selectivity. For the this compound scaffold:

The substituent at the 2-position , in this case, the 2-methoxyethyl group, typically points towards the solvent-exposed region of the ATP-binding site. Modifications to this group can be used to enhance solubility, improve pharmacokinetic properties, and pick up additional interactions with the protein, thereby increasing potency.

The substituent at the 5-position , which is adjacent to the "gatekeeper" residue of the kinase, is critical for achieving selectivity. The gatekeeper residue is a key determinant of the size and shape of the back pocket of the ATP-binding site. By introducing different groups at the 5-position (facilitated by the bromo-substituent), it is possible to design inhibitors that selectively target a specific kinase or a small subset of kinases, thereby minimizing off-target effects and potential toxicity. Studies on 2,4,5-trisubstituted pyrimidines have shown this to be an effective strategy for developing selective CDK9 inhibitors. nih.gov

Numerous pyrimidine-based kinase inhibitors have been developed, targeting a wide range of kinases such as VEGFR, EGFR, CDKs, and JAKs. nih.govnih.govwikipedia.orgwipo.int For example, 2,4-disubstituted pyrimidines have been identified as a novel class of KDR (VEGFR-2) kinase inhibitors. nih.gov The development of these inhibitors relies heavily on SAR studies to optimize the substituents around the pyrimidine core to achieve the desired biological profile. The this compound scaffold represents a promising starting point for the design of novel and selective kinase inhibitors.

Table 3: Examples of Pyrimidine-Based Kinase Inhibitors and their Targets

| Pyrimidine Scaffold Type | Target Kinase(s) | Therapeutic Area |

| 2,4-Disubstituted Pyrimidines | KDR (VEGFR-2) | Cancer (Angiogenesis) |

| 2-Aminopyrimidine Derivatives | EGFRC797S | Cancer (NSCLC) |

| 2,4,5-Trisubstituted Pyrimidines | CDK9 | Cancer |

| Pyrrolopyrimidine and Pyrimidine Cores | TSSK2 | Male Contraception |

| 2,4-Diaminopyrimidine Derivatives | JAK | Inflammatory and Autoimmune Diseases |

DNA/BSA Interaction Studies and Mechanistic Insights

Extensive literature searches did not yield specific studies on the interaction of this compound with DNA or Bovine Serum Albumin (BSA). While research into the binding of various other pyrimidine derivatives with these macromolecules is available, no direct experimental data or mechanistic insights for this compound have been published in the accessible scientific literature.

The study of DNA and protein interactions is a critical area of research for understanding the mechanisms of action for many therapeutic compounds. Such studies often employ spectroscopic techniques to determine binding affinities, modes of interaction, and the structural changes that occur upon binding. However, for the specific compound this compound, this information is not currently available.

Therefore, no data tables or detailed research findings regarding the DNA/BSA interactions of this compound can be provided at this time.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are now being re-evaluated for their environmental impact. powertechjournal.com The future of synthesizing compounds like 5-Bromo-2-(2-methoxyethyl)pyrimidine lies in the adoption of green and sustainable chemistry principles. benthamdirect.comnih.gov Key trends include the development of multicomponent reactions (MCRs), which enhance efficiency by combining several steps into a single operation, and the use of environmentally benign solvents and catalysts. benthamdirect.com

A promising approach involves the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines, which generates water and hydrogen as the only byproducts. acs.orgbohrium.com Another innovative and sustainable method is the one-step synthesis of 5-bromo-2-substituted pyrimidines from inexpensive starting materials like 2-bromomalonaldehyde (B19672) and amidine compounds. google.com This method simplifies the preparation process, reduces costs, and is safer, making it suitable for larger-scale production. google.com Future research will likely focus on adapting these sustainable strategies for the efficient, high-yield production of this compound.

Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Principle | Step-wise linear synthesis | Multicomponent reactions (MCRs), one-pot synthesis acs.orggoogle.com |

| Catalysts | Often requires stoichiometric toxic reagents | Reusable, non-toxic, or metal-free catalysts (e.g., Iridium-pincer complexes, biogenic MnO2 NPs) acs.orgbohrium.com |

| Solvents | Often uses hazardous organic solvents | Green solvents (e.g., water, ethanol) or solvent-free conditions nih.gov |

| Energy Input | High energy consumption, prolonged heating | Energy-efficient methods (e.g., microwave, ultrasound assistance) powertechjournal.comnih.gov |

| Byproducts | Significant generation of toxic waste | Minimal waste (e.g., water, H2) acs.orgbohrium.com |

| Efficiency | Lower atom economy, often lower yields | High atom economy, improved yields, reduced steps acs.orggoogle.com |

Exploration of Advanced Catalytic Applications

The bromine atom on the pyrimidine ring makes this compound an ideal substrate for a wide range of metal-catalyzed cross-coupling reactions. This functionality is crucial for building molecular complexity. Future research will explore its utility in advanced catalytic transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. guidechem.com

The 2-(2-methoxyethyl) side chain could also play a role in catalysis, potentially acting as a weakly coordinating or directing group to influence the regioselectivity of further reactions on the pyrimidine ring. Furthermore, derivatives of this compound could be investigated as ligands for transition metal catalysts, where the pyrimidine nitrogen atoms and the ether oxygen could coordinate to a metal center, creating novel catalytic systems with unique reactivity and selectivity.

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Outcome |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | C-C (Aryl-Aryl, etc.) | Functionalization with diverse aryl or alkyl groups |

| Heck Coupling | Alkene | C-C (Alkene-Aryl) | Introduction of vinyl groups for further elaboration |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkyne-Aryl) | Synthesis of conjugated systems with applications in materials science |

| Buchwald-Hartwig Amination | Amine | C-N | Direct introduction of primary or secondary amine functionalities |

| Stille Coupling | Organotin Reagent | C-C | Versatile method for creating complex carbon skeletons |

Integration into Novel Functional Materials and Devices

The pyrimidine core is an electron-deficient heterocycle, a property that makes it an attractive component for organic electronic materials. Future work will focus on integrating this compound and its derivatives into functional materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The bromine atom serves as a synthetic handle to attach other electronically active groups, allowing for the fine-tuning of the material's electronic properties, such as the HOMO/LUMO energy levels.

The 2-(2-methoxyethyl) group can enhance the solubility of these materials in organic solvents, which is a critical factor for solution-based processing and fabrication of thin-film devices. It can also influence the solid-state packing and morphology of the material, which directly impacts device performance. Research into pyrimidine-based energetic materials is another emerging area where tailored substitution patterns can balance energy content and stability. colab.ws

Computational-Experimental Synergy in Molecular Design

The integration of computational chemistry with experimental synthesis is a powerful trend that accelerates the discovery and optimization of new molecules and reactions. uci.edu For this compound, this synergy is expected to be a major driver of future research. powertechjournal.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the reactivity of the compound in various chemical transformations, guiding the selection of optimal reaction conditions and catalysts. colab.wsuci.edu